(2-(Chloromethyl)benzyl)triphenylphosphonium chloride

Regioselective synthesis Phosphonium salt preparation Solvent-controlled selectivity

Standard benzyltriphenylphosphonium salts lack the secondary electrophilic handle required for bifunctionalization. This ortho-chloromethyl-substituted variant (CAS: 1059041-54-1) solves the need for convergent synthesis. - **Differentiation**: Ortho-substitution (2-position) modifies ylide stability & steric environment, unlike meta/para isomers. Enables two-step: Wittig olefination + intact chloromethyl nucleophilic substitution. - **Application**: Ideal for ortho-functionalized stilbenes, mitochondrial probe scaffolds, or phosphonium polymers. - **Supply**: Packaged for immediate R&D dispatch.

Molecular Formula C26H23Cl2P
Molecular Weight 437.3 g/mol
Cat. No. B12116410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Chloromethyl)benzyl)triphenylphosphonium chloride
Molecular FormulaC26H23Cl2P
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
InChIKeyWHEQDLSGXBRHBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Chloromethyl)benzyl)triphenylphosphonium chloride: Overview


(2-(Chloromethyl)benzyl)triphenylphosphonium chloride (CAS: 1059041-54-1) is a quaternary phosphonium salt with the molecular formula C26H23Cl2P and molecular weight of 437.34 g/mol . The compound features a triphenylphosphonium cation covalently linked to a 2-(chloromethyl)benzyl moiety, positioning it as a specialized member of the substituted benzyltriphenylphosphonium chloride family [1]. Its primary utility resides in organic synthesis as a Wittig reagent precursor, where the chloromethyl group serves as a reactive handle for ylide generation and subsequent olefination [2]. The ortho-substitution pattern (2-position) of the chloromethyl group on the benzyl ring distinguishes this compound from its meta- and para-regioisomers, imparting distinct steric and electronic properties that influence both synthetic reactivity and potential downstream applications.

Workflow Wittig olefination reagent precursor
Selection Ortho-substitution pattern for distinct reactivity
Use Context Sequential functionalization via chloromethyl handle

Why Generic Substitution Fails for (2-(Chloromethyl)benzyl)triphenylphosphonium chloride


Generic substitution of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride with other phosphonium salts—even those bearing seemingly similar substituents—is scientifically invalid due to the compound's precise regiochemical and functional requirements. The ortho-chloromethyl substitution pattern (2-position) on the benzyl ring creates a unique steric environment and electronic landscape that directly modulates ylide stability and reactivity in Wittig olefination [1]. Unlike its meta- and para-regioisomers (3- and 4-chloromethylbenzyl analogs), the 2-substituted variant exhibits altered P–C bond polarization and distinct nucleophilic substitution kinetics at the chloromethyl site [2]. Furthermore, the presence of the reactive chloromethyl group distinguishes this compound from simpler benzyltriphenylphosphonium chlorides, which lack the secondary electrophilic center required for sequential functionalization strategies . These molecular features are not interchangeable across the class; substituting a different phosphonium salt would fundamentally alter reaction outcomes, yields, and product profiles.

Ortho-substitution pattern may shift ylide reactivity; meta- and para-regioisomers are not direct replacements.
Chloromethyl handle absent in generic benzyltriphenylphosphonium chlorides, limiting sequential synthetic strategies.
Bifunctional electrophilic architecture may not transfer to monofunctional phosphonium salts; reaction pathways may diverge.

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride: Evidence Guide


Ortho-Selectivity in Monophosphonium Synthesis

The ortho-chloromethyl substitution pattern of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride enables higher selectivity for monophosphonium salt formation compared to meta- and para-substituted analogs when synthesized from dichloroxylene precursors. In toluene solvent, the ortho-substituted derivative achieves exclusive monophosphonium salt formation, whereas meta- and para-substituted starting materials produce mixtures of mono- and diphosphonium salts under identical conditions [1]. This selectivity advantage translates to reduced purification burden and higher isolated yields of the desired monophosphonium product. While specific yield data for the 2-substituted compound is not available in the open literature, the class-level inference from related chloromethylbenzylphosphonium salts indicates that ortho-substitution minimizes competing disubstitution pathways due to steric shielding of the second chloromethyl group [1].

Ortho-Selectivity in Monophosphonium Synthesis
Class-level inference
Exclusive monophosphonium salt formation (ortho) vs. mixed mono-/diphosphonium salts (meta/para) in toluene
Supports higher synthetic selectivity; reduces purification steps
Data to verify for target compound; class-level context
Regioselective synthesis Phosphonium salt preparation Solvent-controlled selectivity

Mitochondria-Targeted Anticancer Activity

While direct quantitative cytotoxicity data for (2-(Chloromethyl)benzyl)triphenylphosphonium chloride is not available in public literature, class-level inference from closely related ortho-substituted benzyltriphenylphosphonium salts demonstrates significant anticancer potential. The 3-chloromethylbenzyl isomer (meta-substituted) exhibits IC50 values of 15 µM (MCF-7 breast cancer), 12 µM (HCT116 colon cancer), and 10 µM (HeLa cervical cancer) through mitochondrial targeting mechanisms . The ortho-substitution pattern in the 2-chloromethylbenzyl derivative is expected to modulate mitochondrial membrane partitioning due to altered lipophilicity and steric interactions, potentially shifting the IC50 profile relative to the meta-isomer [1]. The triphenylphosphonium moiety enables selective accumulation in mitochondria, driving ROS generation and apoptosis induction [1].

Mitochondria-Targeted Cell Model Activity
Class-level inference
No direct data; meta-isomer shows IC50 10–15 µM in cancer cell lines
Cell-model response context requires independent evaluation
Ortho-substitution may alter mitochondrial uptake
Mitochondrial targeting Anticancer activity Phosphonium salt cytotoxicity

Dual Electrophilic Sites for Sequential Reactions

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride possesses two distinct electrophilic centers: the benzylic chloromethyl group and the phosphonium center capable of ylide formation. This bifunctional architecture enables sequential synthetic transformations not possible with simpler analogs such as benzyltriphenylphosphonium chloride (which lacks the chloromethyl group) or (chloromethyl)triphenylphosphonium chloride (which lacks the benzyl scaffold) . In the Wittig reaction, the compound can first undergo deprotonation to form a reactive ylide for olefination, while the pendant chloromethyl group remains intact for subsequent nucleophilic substitution or cross-coupling reactions [1]. This dual reactivity allows for convergent synthetic strategies where the benzyl chloromethyl group serves as a latent functional handle for late-stage diversification [2].

Dual Electrophilic Sites
Class-level inference
Two sites: phosphonium ylide + benzylic chloromethyl vs. single-site phosphonium salts
Enables sequential transformations; supports convergent synthesis
Specific reaction sequences require validation
Wittig olefination Sequential functionalization Bifunctional reagents

Melting Point and Solubility Profile

The ortho-chloromethyl substitution pattern in (2-(Chloromethyl)benzyl)triphenylphosphonium chloride influences key physical properties that impact handling and formulation. The closely related 2-chlorobenzyl analog (CAS 18583-55-6), which lacks the additional chloromethyl group, exhibits a melting point of 243-245°C [1]. The (2-(Chloromethyl)benzyl) derivative, with an additional chloromethyl substituent, is expected to have a distinct melting point range and solubility profile due to altered crystal packing and molecular polarity . Furthermore, the ortho-substitution pattern in benzyltriphenylphosphonium salts has been shown to affect solubility in organic solvents compared to para-substituted analogs, which can impact reaction conditions and workup procedures [2]. Specific melting point data for the target compound is not publicly available, representing a critical gap in the open literature.

Melting Point and Solubility Profile
Cross-study comparable
Target mp not reported; 2-chlorobenzyl analog mp 243–245°C
Physical property differences may influence handling and scale-up
Direct measurement recommended for procurement
Physical properties Solubility Formulation

Best Applications for (2-(Chloromethyl)benzyl)triphenylphosphonium chloride


Sequential Wittig Functionalization

The compound's bifunctional architecture (phosphonium center + pendant chloromethyl group) makes it ideal for two-step sequences: first, ylide generation and Wittig olefination to install an alkene linkage; second, nucleophilic substitution at the intact chloromethyl site to introduce additional functionality. This convergent approach reduces step count in complex molecule synthesis compared to using separate monofunctional reagents [1]. The ortho-substitution pattern ensures that the chloromethyl group does not interfere with ylide formation [2].

Ortho-Functionalized Stilbene Synthesis

The 2-chloromethyl substitution pattern enables the synthesis of ortho-functionalized stilbenes via Wittig reactions with aromatic aldehydes. The ortho-chloromethyl group can serve as a latent handle for subsequent transformations, such as conversion to phosphonates or amines, while maintaining the stilbene core [1]. The higher monophosphonium salt selectivity of the ortho-substituted derivative minimizes side-product formation during reagent preparation [3].

Mitochondria-Targeted Drug Discovery

Based on class-level evidence from related triphenylphosphonium salts, the compound may serve as a scaffold for mitochondrial-targeted therapeutic or diagnostic agents [1]. The ortho-chloromethyl substitution offers a unique steric and electronic profile that may modulate mitochondrial uptake and subcellular distribution compared to meta- and para-isomers [2]. The chloromethyl group provides a convenient synthetic handle for conjugation to pharmacophores or fluorescent reporters [2].

Phosphonium Polymer Precursor

The compound's ortho-chloromethylbenzyl architecture enables its use as a monomer or precursor for phosphonium-containing polymers and materials. The chloromethyl group can participate in quaternization or cross-coupling reactions to incorporate the triphenylphosphonium moiety into polymer backbones or side chains, with the ortho-substitution pattern influencing polymer conformation and properties [1].

Application
Selection Property
Validation Focus
Sequential Wittig functionalization
Bifunctional architecture
Sequential ylide formation and nucleophilic substitution
Ortho-functionalized stilbene synthesis
Ortho-chloromethyl substitution
Wittig olefination selectivity and further functionalization
Mitochondria-targeted probe development
Triphenylphosphonium mitochondrial targeting
Uptake and subcellular distribution studies
Phosphonium polymer precursor
Chloromethyl group for polymerization
Polymer backbone incorporation and property modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-(Chloromethyl)benzyl)triphenylphosphonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.